2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-4,6-dihydroxy-benzoic acid ethyl ester
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Overview
Description
The compound “2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-4,6-dihydroxy-benzoic acid ethyl ester” is a chemical substance with the CAS Number: 365542-78-5 . It has a molecular weight of 274.27 . The IUPAC name for this compound is 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14O5/c16-11-6-9(7-12(17)8-11)4-5-10-2-1-3-13(18)14(10)15(19)20/h1-3,6-8,16-18H,4-5H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.27 . It’s recommended to be stored at a temperature of 28 C .Scientific Research Applications
Antimicrobial Activity of Phenolic Compounds
Phenolic compounds derived from natural sources have been studied for their antimicrobial properties. A study on Anabasis Aphylla L., which led to the isolation of several phenolic compounds, demonstrated selective inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast. These findings suggest the potential use of such compounds as antimicrobial agents to control plant and animal diseases (H. Du et al., 2009).
Synthesis and Structural Studies
The synthesis and molecular structure of trinuclear ruthenium cluster cations incorporating benzoic acid ethyl ester derivatives highlight the compound's role in developing complex inorganic structures. This research offers insights into the compound's utility in synthesizing novel materials with potential applications in catalysis and material science (Ludovic Vieille-Petit et al., 2004).
Biocatalysis in Pharmaceutical Intermediates
Chiral intermediates, crucial for the synthesis of pharmaceutical drugs, have been prepared using biocatalytic processes. These include the microbial reduction of keto-esters to dihydroxy esters, showcasing the application of the compound in developing anticholesterol drugs and other pharmaceuticals. This research underscores the importance of biocatalysis in creating high-value chemical intermediates for drug development (Ramesh N. Patel, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that phenolic compounds often interact with a variety of biological targets, including enzymes and cell receptors, which can influence numerous biochemical pathways .
Mode of Action
Phenolic compounds, in general, are known for their antioxidant properties, ability to modulate enzyme activities, and potential to interact with cell signaling pathways .
Pharmacokinetics
The compound’s solubility in chloroform and dmso suggests that it might have good bioavailability.
Result of Action
Based on its potential to inhibit microtubule assembly and inos expression , it might influence cell structure and function, and modulate nitric oxide levels within cells.
properties
IUPAC Name |
ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-2-23-17(22)16-11(7-14(20)9-15(16)21)4-3-10-5-12(18)8-13(19)6-10/h5-9,18-21H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMZFZTZHDZAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)CCC2=CC(=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-4,6-dihydroxy-benzoic acid ethyl ester |
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